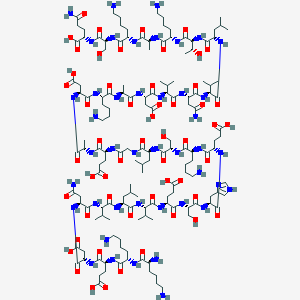
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid” is likely to be an organic compound featuring an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms) attached to a carboxylic acid group and a 2,4-dimethoxyphenyl group1.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction2. The 2,4-dimethoxyphenyl group could potentially be introduced through a Suzuki-Miyaura cross-coupling reaction2.
Molecular Structure Analysis
The molecular structure of this compound would consist of an oxazole ring attached to a carboxylic acid group and a 2,4-dimethoxyphenyl group3. The presence of the oxazole ring and the carboxylic acid group could potentially allow for hydrogen bonding interactions.
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The oxazole ring could potentially participate in electrophilic aromatic substitution reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature4.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel derivatives of related chemical structures have been synthesized and evaluated for their potential biological activities. For instance, derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid showed fungicidal and insecticidal activities, indicating the potential of similar compounds in agricultural applications (Liu, Li, & Li, 2004). Another study focused on the synthesis of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, exploring their antioxidant activities. These compounds were developed through preparative methods leading to the production of carboxylic acids after acid hydrolysis, highlighting the versatility of oxazole derivatives in generating compounds with potential antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Material Science and Polymer Synthesis
Research in materials science has explored the use of oxazole derivatives for the synthesis of highly crystalline, infusible, and insoluble materials. Studies by Kricheldorf and Thomsen (1993) on copolyesters of 4-hydroxybenzoic acid and 2-(4-carboxyphenyl)-5-hydroxybenzoxazole demonstrate the potential of oxazole derivatives in creating novel polymeric materials with specific crystalline properties (Kricheldorf & Thomsen, 1993).
Fluorescent Molecular Probes
Oxazole derivatives have been synthesized as new fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence. This property is useful in developing ultrasensitive fluorescent molecular probes for biological studies. The "push-pull" electron transfer system in these molecules allows for the investigation of various biological events and processes, highlighting the compound's relevance in biochemical research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination56.
Direcciones Futuras
The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on its synthesis and characterization. If it’s intended to be a drug, future research could involve studying its pharmacological effects, toxicity, and potential therapeutic applications7.
Please note that this is a general analysis based on the structural features of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data and studies related to “5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid” would be needed.
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-7-3-4-8(10(5-7)17-2)11-6-9(12(14)15)13-18-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSONXHPINOGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588593 | |
| Record name | 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
CAS RN |
33282-09-6 | |
| Record name | 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1611734.png)

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)










